Cas no 857681-55-1 (4-propyl-2,8-diazaspiro4.5decan-1-one)

4-propyl-2,8-diazaspiro4.5decan-1-one 化学的及び物理的性質
名前と識別子
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- 2,8-Diazaspiro[4.5]decan-1-one, 4-propyl-
- 4-propyl-2,8-diazaspiro4.5decan-1-one
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- インチ: 1S/C11H20N2O/c1-2-3-9-8-13-10(14)11(9)4-6-12-7-5-11/h9,12H,2-8H2,1H3,(H,13,14)
- InChIKey: VIACYWGKCCQPKK-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2(CCNCC2)C(CCC)CN1
じっけんとくせい
- 密度みつど: 1.05±0.1 g/cm3(Predicted)
- ふってん: 376.5±35.0 °C(Predicted)
- 酸性度係数(pKa): 16.11±0.40(Predicted)
4-propyl-2,8-diazaspiro4.5decan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-39953688-10.0g |
4-propyl-2,8-diazaspiro[4.5]decan-1-one |
857681-55-1 | 95% | 10.0g |
$3742.0 | 2022-12-15 | |
Enamine | BBV-39953688-5.0g |
4-propyl-2,8-diazaspiro[4.5]decan-1-one |
857681-55-1 | 95% | 5.0g |
$2976.0 | 2022-12-15 | |
Enamine | BBV-39953688-2.5g |
4-propyl-2,8-diazaspiro[4.5]decan-1-one |
857681-55-1 | 95% | 2.5g |
$2347.0 | 2023-10-28 | |
Enamine | BBV-39953688-10g |
4-propyl-2,8-diazaspiro[4.5]decan-1-one |
857681-55-1 | 95% | 10g |
$3742.0 | 2023-10-28 | |
Enamine | BBV-39953688-5g |
4-propyl-2,8-diazaspiro[4.5]decan-1-one |
857681-55-1 | 95% | 5g |
$2976.0 | 2023-10-28 | |
Enamine | BBV-39953688-1.0g |
4-propyl-2,8-diazaspiro[4.5]decan-1-one |
857681-55-1 | 95% | 1.0g |
$1133.0 | 2022-12-15 | |
Enamine | BBV-39953688-1g |
4-propyl-2,8-diazaspiro[4.5]decan-1-one |
857681-55-1 | 95% | 1g |
$1133.0 | 2023-10-28 |
4-propyl-2,8-diazaspiro4.5decan-1-one 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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3. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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4-propyl-2,8-diazaspiro4.5decan-1-oneに関する追加情報
Comprehensive Overview of 4-propyl-2,8-diazaspiro[4.5]decan-1-one (CAS No. 857681-55-1): Properties, Applications, and Research Insights
4-propyl-2,8-diazaspiro[4.5]decan-1-one (CAS No. 857681-55-1) is a structurally unique spirocyclic compound that has garnered significant attention in pharmaceutical and chemical research due to its potential biological activities. This molecule features a spiro[4.5]decane core, which is a bicyclic structure combining a five-membered and a six-membered ring, along with a propyl substituent and diaza functional groups. Such spiro scaffolds are increasingly explored for their ability to modulate protein-protein interactions and enhance drug-like properties.
In recent years, the demand for novel heterocyclic compounds like 4-propyl-2,8-diazaspiro[4.5]decan-1-one has surged, driven by trends in drug discovery and medicinal chemistry. Researchers are particularly interested in its potential as a central nervous system (CNS) agent, given the diaza moiety's similarity to pharmacophores found in neuroactive drugs. Online searches for "spirocyclic compounds in drug design" or "CAS 857681-55-1 applications" reflect this growing curiosity.
The synthesis of 4-propyl-2,8-diazaspiro[4.5]decan-1-one typically involves multi-step organic reactions, including cyclization and alkylation strategies. Its molecular weight (208.3 g/mol) and lipophilicity (calculated LogP ~1.8) suggest favorable permeability, a key consideration for bioavailability optimization. These properties align with current industry focus on rule-of-five compliant molecules, a frequent search term among chemists.
Beyond pharmaceuticals, this compound's rigid spiro structure makes it intriguing for material science applications. The diazaspiro motif could contribute to designing organic semiconductors or ligands for catalysis, topics trending in green chemistry forums. Analytical characterization via NMR, HPLC, and mass spectrometry confirms its high purity (>98%), crucial for reproducible research outcomes.
Environmental and safety profiles of 857681-55-1 are also under scrutiny, coinciding with increased searches for "sustainable synthetic methodologies". Preliminary data suggests it exhibits lower ecotoxicity compared to traditional aromatic compounds, appealing to green chemistry initiatives. However, proper personal protective equipment (PPE) remains essential during handling, as with all fine chemicals.
Future research directions may explore structure-activity relationships (SAR) of this scaffold, particularly modifications at the propyl group or carbonyl position. The rise of AI-assisted drug discovery has further accelerated virtual screening of such spiro derivatives, making "computational chemistry of diazaspiro compounds" another relevant search keyword.
In summary, 4-propyl-2,8-diazaspiro[4.5]decan-1-one represents a versatile building block bridging medicinal chemistry and material science. Its CAS No. 857681-55-1 serves as a critical identifier for researchers navigating chemical databases or patent literature. As interdisciplinary applications expand, this compound will likely remain a subject of both academic and industrial investigation.
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